molecular formula C17H25N3O B13864402 Dehydroxy Vildagliptin

Dehydroxy Vildagliptin

Cat. No.: B13864402
M. Wt: 287.4 g/mol
InChI Key: GFJBFJGNXDVDDX-UZZMVUAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroxy Vildagliptin is a derivative of Vildagliptin, an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroxy Vildagliptin involves the removal of a hydroxyl group from the Vildagliptin molecule. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dehydroxy Vildagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .

Scientific Research Applications

Dehydroxy Vildagliptin has several scientific research applications:

Mechanism of Action

Dehydroxy Vildagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

(2R)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m1/s1

InChI Key

GFJBFJGNXDVDDX-UZZMVUAXSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N

Origin of Product

United States

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